Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine
Description
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is a tertiary amine featuring a tert-butyl group attached to a benzyl moiety substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. This compound is structurally characterized by its bulky tert-butyl group and electron-rich aromatic system due to the methoxy substituents. The tert-butyl group confers steric hindrance and lipophilicity, while the methoxy groups enhance solubility and influence electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-7-11(15-4)8-12(10)16-5/h6-8,14H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJHZTIIZMGZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine is a tertiary amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group attached to a benzylamine moiety, where the benzyl ring is substituted with two methoxy groups at the 2 and 4 positions. This unique structure is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially impacting cognitive functions and neurodegenerative conditions.
- Enzyme Inhibition : Some studies suggest that this compound could inhibit specific enzymes, which may be beneficial in treating diseases such as Alzheimer's.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets:
- Receptors : The compound may bind to neurotransmitter receptors, modulating synaptic transmission.
- Enzymes : Inhibition of key enzymes involved in metabolic pathways could lead to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For example:
- A study evaluated its effect on various cancer cell lines, showing an IC50 value of approximately 5.0 μM against breast cancer cells (MCF-7) and 3.5 μM against lung cancer cells (A549) .
Neuropharmacological Effects
In neuropharmacological studies, the compound was tested for its impact on cognitive functions:
- A study demonstrated that it improved memory retention in animal models, suggesting potential use as a cognitive enhancer .
Enzyme Inhibition
The enzyme inhibition profile of this compound was explored in relation to Alzheimer's disease:
- It was found to inhibit acetylcholinesterase with an IC50 value of 15 μM, indicating its potential as a therapeutic agent for cognitive disorders .
Data Tables
The following tables summarize key findings from studies on this compound:
| Biological Activity | IC50 (μM) | Cell Line/Target |
|---|---|---|
| Anticancer Activity | 5.0 | MCF-7 (Breast Cancer) |
| Anticancer Activity | 3.5 | A549 (Lung Cancer) |
| Enzyme Inhibition | 15 | Acetylcholinesterase |
Chemical Reactions Analysis
N-Alkylation Reactions
Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine participates in alkylation reactions due to the nucleophilic nature of its tertiary amine.
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Example : Reaction with methyl iodide in DMSO at 80°C in the presence of tetrabutylammonium bromide (phase-transfer catalyst) yields quaternary ammonium salts .
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Conditions :
Reagent Solvent Temperature Catalyst Yield CH₃I DMSO 80°C TBAB ~70%
This reaction highlights the compound’s role in synthesizing structurally complex amines for pharmaceutical intermediates.
Amide Coupling Reactions
The amine group reacts with activated carboxylic acids to form amides, often using coupling agents.
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Example : Coupling with (2,6-dimethylphenoxy)acetic acid using TBTU (tetramethylurea tetrafluoroborate) and triethylamine in DMF at room temperature .
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Conditions :
Coupling Agent Base Solvent Time Yield TBTU Et₃N DMF 10 h 50–70%
This method is critical for synthesizing peptidomimetics and bioactive molecules .
Oxidation to N-Oxides
The tertiary amine undergoes oxidation to form N-oxides under mild conditions.
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Example : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
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Conditions :
Oxidizing Agent Solvent Temperature Yield mCPBA CH₂Cl₂ 0°C → 25°C >80%
N-oxides are valuable intermediates in drug discovery for modulating solubility and bioavailability.
Acid-Catalyzed Deprotection
The tert-butyl group can be removed under acidic conditions to generate primary amines.
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Example : Cleavage with trifluoroacetic acid (TFA) in CH₂Cl₂ at room temperature .
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Conditions :
Acid Solvent Time Yield TFA (9:1) CH₂Cl₂ 30 min ~100%
This deprotection step is pivotal in multi-step syntheses of antiviral and anticancer agents .
Participation in Suzuki–Miyaura Coupling
While not directly acting as a coupling partner, the compound serves as a ligand or base in palladium-catalyzed cross-coupling reactions.
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Example : Facilitating C–C bond formation in aryl halide coupling with boronic acids.
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Role : Stabilizes palladium intermediates via coordination with the amine’s lone pair.
Nucleophilic Aromatic Substitution
The electron-rich 2,4-dimethoxyphenyl ring enables electrophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine with structurally related amines, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Position and Number
- N-(tert-butyl)-N-(4-methoxybenzyl)amine Structure: Differs by having a single methoxy group at the 4-position instead of 2,4-dimethoxy. Impact: Reduced electron-donating effects and altered solubility compared to the 2,4-dimethoxy analogue. Application: Used in synthesizing intermediates for dopamine receptor ligands.
2,4-Dimethoxybenzylamine
- Structure : A primary amine lacking the tert-butyl group.
- Impact : Higher basicity (pKa ~9.5) due to the primary amine, compared to the tertiary amine (pKa ~7.8). Increased reactivity in nucleophilic reactions but reduced metabolic stability .
- Application : Common building block in alkaloid synthesis.
Alkyl vs. Aromatic Substituents
- (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine Structure: Cyclopropylmethyl replaces tert-butyl. Impact: The cyclopropane ring introduces angle strain, increasing reactivity. Biological Relevance: Explored in prodrug designs due to enhanced membrane permeability.
- Dibenzyl Amines (e.g., Compound 16i in ) Structure: Two benzyl groups with 3,4-dimethoxy and fluoro substituents. The 3,4-dimethoxy substitution enhances binding to tyrosine kinases (Ki = 4–11 µM), while the fluoro group improves blood-brain barrier penetration . Activity: Higher potency in enzyme inhibition compared to mono-benzyl analogues.
Extended Aromatic Systems
- 6-Bromo-N-[(2,4-dimethoxyphenyl)methyl]phthalazin-1-amine (11c) Structure: Incorporates a phthalazine ring linked to the 2,4-dimethoxybenzylamine. Impact: The planar phthalazine moiety enhances interactions with DNA or ATP-binding pockets in kinases. Synthesis: Requires high-temperature coupling (130°C) and chromatographic purification, yielding 52% .
- Quinoxaline Derivatives (e.g., Compound 2b in ) Structure: Combines a quinoxaline core with tert-butyl and dimethoxyphenyl groups. Impact: Extended conjugation lowers HOMO-LUMO gaps, enabling fluorescence applications. The tert-butyl group stabilizes the tertiary amine against oxidative metabolism .
Data Table: Key Properties of Selected Compounds
Q & A
What are the standard synthetic routes for Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine, and how can functional group compatibility be optimized?
Answer:
The synthesis typically involves multi-step strategies:
- Step 1: Introduction of the tert-butyl group via alkylation or nucleophilic substitution. For example, tert-butylamine derivatives are often synthesized using tert-butyl halides or tert-butyl carbonate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Coupling the tert-butyl moiety to the (2,4-dimethoxyphenyl)methyl scaffold. Reductive amination is commonly employed, using sodium cyanoborohydride (NaBH₃CN) or borane complexes in methanol or THF .
- Functional Group Compatibility: Protect methoxy groups during acidic/basic conditions (e.g., with trimethylsilyl chloride) to prevent demethylation. Monitor reaction progress via TLC or LC-MS to identify side products like over-alkylation .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Methoxy protons (δ 3.7–3.9 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) confirm substitution patterns. Aromatic protons in the 2,4-dimethoxy phenyl group appear as distinct doublets (δ 6.5–7.2 ppm) .
- ¹³C NMR: Tert-butyl carbons (δ 28–30 ppm) and methoxy carbons (δ 55–56 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected ~265 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect polar impurities .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Classification: Based on structurally similar amines (e.g., GHS Category 2 skin/eye irritation, H315/H319) .
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
How does the stability of this compound vary under different storage conditions, and what decomposition pathways are observed?
Answer:
- Stability Profile:
- Decomposition Pathways:
- Hydrolysis of the tert-butyl group to form secondary amines under acidic conditions (pH < 3) .
- Oxidation of the benzylic methyl group to a ketone in the presence of peroxides .
What methodologies are employed to evaluate the biological activity of this compound, and how is structure-activity relationship (SAR) analyzed?
Answer:
- In Vitro Assays:
- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ quantification) .
- Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus, E. coli) .
- SAR Strategies:
- Modify methoxy positions (e.g., 2,4 vs. 3,5 substitution) to assess electronic effects on receptor binding.
- Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to study steric influences .
How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, reactivity) for this compound?
Answer:
- Data Validation:
- Cross-reference purity assessments (HPLC, elemental analysis) to rule out impurity-driven discrepancies .
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
- Advanced Techniques:
- SC-XRD: Resolve structural ambiguities (e.g., tert-butyl conformation) .
- DFT Calculations: Predict solubility parameters (LogP) and compare with experimental results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
